molecular formula C16H17NO2 B12831564 Ethyl 2-ethyl-6-phenylnicotinate

Ethyl 2-ethyl-6-phenylnicotinate

Cat. No.: B12831564
M. Wt: 255.31 g/mol
InChI Key: DVLVKJTWVFXCRI-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-phenylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of an ethyl group at the second position and a phenyl group at the sixth position on the nicotinic acid ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-6-phenylnicotinate typically involves the esterification of 2-ethyl-6-phenylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-6-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

    Oxidation: Produces 2-ethyl-6-phenylnicotinic acid.

    Reduction: Produces 2-ethyl-6-phenylnicotinyl alcohol.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-ethyl-6-phenylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 6-phenylnicotinate
  • Ethyl 2-methyl-6-phenylnicotinate
  • Ethyl 2-ethyl-4-phenylnicotinate

Comparison: Ethyl 2-ethyl-6-phenylnicotinate is unique due to the specific positioning of the ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 2-ethyl-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO2/c1-3-14-13(16(18)19-4-2)10-11-15(17-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

DVLVKJTWVFXCRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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